Product packaging for Benzo[d]isoxazol-4-amine(Cat. No.:CAS No. 1558272-96-0)

Benzo[d]isoxazol-4-amine

Cat. No.: B2704276
CAS No.: 1558272-96-0
M. Wt: 134.138
InChI Key: SLKVWNFELXESJK-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]isoxazole Core in Heterocyclic Chemistry

The benzo[d]isoxazole scaffold, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is a cornerstone in heterocyclic chemistry. Heterocyclic compounds, which constitute a major portion of known organic compounds, are integral to medicinal chemistry, agriculture, and materials science. chim.it The isoxazole moiety, in particular, with its adjacent nitrogen and oxygen atoms, imparts unique electronic and steric properties to the molecule. chim.itnih.gov

The significance of the benzo[d]isoxazole core lies in its versatility as a "privileged scaffold" in medicinal chemistry. chim.it This term refers to molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a foundation for the development of a diverse range of therapeutic agents. tandfonline.com The isoxazole ring can act as a bioisosteric mimic for other functional groups like carboxylic acids or amides, a strategy often employed in drug design to enhance metabolic stability. This structural feature has been instrumental in the development of drugs such as the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone, both of which contain the 1,2-benzisoxazole (B1199462) core. chim.it

Furthermore, the benzo[d]isoxazole nucleus is a versatile building block in organic synthesis. chim.it Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the synthesis of a wide range of derivatives. The ability to precisely modify the core structure through techniques like skeletal editing has further expanded the synthetic utility of this heterocyclic system. researchgate.net

Evolution of Academic Research Trajectories for Benzo[d]isoxazol-4-amine

The academic journey of benzo[d]isoxazole derivatives began with early 20th-century synthetic methods. nih.gov However, dedicated research focusing specifically on the 4-amino substituted variant, this compound, is a more recent development. Initial interest in the broader class of benzo[d]isoxazoles was driven by their potential as anticonvulsant and antimicrobial agents. nih.govacs.orgtandfonline.com

Over time, research has become more targeted, exploring the specific roles of different substituents on the benzo[d]isoxazole ring system. The introduction of an amine group at the 4-position, creating this compound, opened new avenues of investigation. This functionalization allows for further chemical modifications, leading to the generation of extensive compound libraries for biological screening.

A significant trajectory in recent years has been the exploration of this compound derivatives as inhibitors of specific enzymes and protein-protein interactions. For instance, research has focused on their potential as inhibitors of sphingomyelin (B164518) synthase 2 (SMS2), a target for chronic inflammatory diseases, and as BET (bromodomain and extra-terminal) inhibitors for cancer therapy. acs.orgnih.govacs.org This shift from broad biological screening to targeted molecular design signifies a maturation in the academic study of this compound.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound stems from its potential applications across multiple scientific disciplines. In medicinal chemistry, it serves as a key intermediate for the synthesis of novel therapeutic agents. acs.orgnih.gov Studies have demonstrated the efficacy of its derivatives in preclinical models of diseases such as cancer and chronic inflammation. nih.govacs.org

The scope of research extends to organic synthesis, where chemists are developing novel and more efficient methods for the preparation of this compound and its analogs. acs.org These synthetic advancements are crucial for enabling further exploration of its chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B2704276 Benzo[d]isoxazol-4-amine CAS No. 1558272-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKVWNFELXESJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo D Isoxazol 4 Amine and Its Derivatives

Classical and Contemporary Approaches to the Benzo[d]isoxazole Scaffold

The construction of the core benzo[d]isoxazole ring system is a critical first step in the synthesis of Benzo[d]isoxazol-4-amine. Chemists have developed several robust methods, including cycloadditions and annulation reactions, to build this fused heterocyclic structure.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. This strategy typically involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or alkene. In the context of benzo[d]isoxazole synthesis, this involves an intramolecular reaction where the nitrile oxide and the dipolarophile are part of the same molecule, leading to the fused ring system.

The generation of the key nitrile oxide intermediate can be achieved from precursors like α-nitroketones or aldoximes. For instance, the dehydration of an appropriately substituted ortho-functionalized benzaldoxime (B1666162) can generate a nitrile oxide that undergoes an in-situ cycloaddition. Various catalytic systems, including acids and bases, have been employed to facilitate the formation of the nitrile oxide and the subsequent cyclization. The versatility of this approach allows for the introduction of various substituents on the aromatic ring, which can later be converted to the target amine functionality.

Precursor TypeReagent/CatalystProductReference
α-Nitroketonesp-Toluenesulfonic acid (p-TsOH)Isoxazolines
Aldoximes / Alkynestert-Butyl nitrite3,5-Disubstituted isoxazoles
α-NitroketonesChloramine-T3-Benzoylisoxazolines

Annulation Reactions for Benzo[d]isoxazole Ring Formation

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, provide another direct route to the benzo[d]isoxazole scaffold. A notable example is the palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes. This method constructs the C-C and C=N bonds of the isoxazole (B147169) ring in a single operation. The reaction proceeds through the activation of a C-H bond ortho to the phenoxy group, directed by the amide functionality. This strategy has proven effective for synthesizing various 1,2-benzisoxazoles and has been applied to the preparation of active pharmaceutical intermediates.

Alternative annulation approaches can involve the cyclization of ortho-substituted phenols. For example, the reaction of a salicylaldehyde (B1680747) derivative with hydroxylamine (B1172632) can lead to an oxime, which then undergoes cyclization to form the benzo[d]isoxazole ring.

Multi-component Reactions for Diversification

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. While specific MCRs leading directly to this compound are less common, the principles have been applied to generate highly substituted isoxazole derivatives. For instance, a three-component reaction between hydroxylamine hydrochloride, an aldehyde, and a β-keto ester can yield 3,4-disubstituted isoxazol-5(4H)-ones. Adapting such strategies to suitably substituted benzene (B151609) derivatives could provide a convergent pathway to complex benzo[d]isoxazole structures.

Functional Group Interconversions Leading to this compound

Once the benzo[d]isoxazole scaffold is in place, the introduction of the 4-amino group is typically achieved through functional group interconversion. This is a common and crucial strategy in multi-step organic synthesis. A prevalent method involves the nitration of the benzo[d]isoxazole core, followed by the reduction of the resulting nitro group to the desired amine.

The synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, for example, starts from simpler precursors and builds the core ring through steps like esterification, ring-forming condensation, and hydrolysis. If a nitro group is present on the benzene ring at the 4-position during this synthesis, a subsequent reduction step would yield the target amine. Common reagents for the reduction of an aromatic nitro group to an amine include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metal catalysts in the presence of a hydrogen source (e.g., Fe/HCl, SnCl₂/HCl).

Another potential route is the conversion of a 4-halo-benzo[d]isoxazole derivative to the 4-amino compound via nucleophilic aromatic substitution or through metal-catalyzed amination reactions.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly relies on advanced techniques and catalysis to achieve higher efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited significantly from these developments, particularly in the area of metal-catalyzed reactions.

Metal-Catalyzed Transformations for this compound Synthesis

Transition metal catalysis plays a pivotal role in the construction and functionalization of heterocyclic systems. Palladium, copper, and nickel catalysts are frequently employed for their ability to facilitate the formation of C-C, C-N, and C-O bonds.

As mentioned previously, a palladium-catalyzed [4 + 1] annulation provides a direct route to the benzo[d]isoxazole core by activating a C-H bond. This type of reaction exemplifies a modern approach that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Copper catalysis is also prominent, particularly in cycloaddition reactions. The copper-catalyzed reaction of azides with terminal alkynes is a well-known example of "click chemistry," and similar principles can be applied to the synthesis of isoxazoles from nitrile oxides and alkynes. These metal-catalyzed cycloadditions often exhibit high regioselectivity and are tolerant of a wide range of functional groups.

Furthermore, metal-catalyzed cross-coupling reactions are invaluable for the functionalization of a pre-formed benzo[d]isoxazole ring. For example, a 4-bromo-benzo[d]isoxazole could be coupled with an ammonia (B1221849) surrogate using a palladium or copper catalyst (e.g., Buchwald-Hartwig amination) to install the required amine group.

Metal CatalystReaction TypeSubstratesProductReference
Palladium (Pd)C-H Activation / [4+1] AnnulationN-phenoxyacetamides, Aldehydes1,2-Benzisoxazoles
Copper (Cu)CycloadditionNitrile oxides, Alkynes3,4-Disubstituted isoxazoles
Nickel (Ni)C-H ActivationN-Arylbenzamides, Sulfur powderBenzo[d]isothiazolones

Metal-Free Organic Transformations

The synthesis of benzo[d]isoxazole derivatives has increasingly focused on metal-free organic transformations to circumvent the issues associated with residual metal contamination in final products, which is a significant concern in medicinal chemistry. These methods offer cleaner reaction profiles and often align with the principles of green chemistry.

One prominent metal-free strategy involves the oxidative cyclization of readily available starting materials. For instance, an extremely simple and effective strategy has been developed for the synthesis of related benzoxazoles, which can be conceptually applied to benzo[d]isoxazoles. This involves the direct oxidative cyclization of catechols and primary amines using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate (B1210297) (EA) or a greener O₂/water system. researchgate.net The DDQ/EA system shows broad substrate compatibility, while the O₂/water system is noted for being milder and more economical. researchgate.net

Another effective metal-free approach is the conversion of ortho-substituted precursors. For the analogous benzo[d]isothiazoles, a fast and easy metal-free conversion of dimeric ortho-amidoaryldisulfides has been developed using iodine as an oxidant with triethylamine (B128534) as an additive. arkat-usa.org A similar strategy could be envisioned for oxygen-containing analogues. Furthermore, functionalized 4-aryl-4H-benzo[d] nih.goveurekaselect.comoxazines have been synthesized under transition-metal-free conditions from ortho-amide-N-tosylhydrazones, involving an intramolecular ring closure. researchgate.net The most widely reported metal-free synthesis of the isoxazole ring itself is the (3+2) cycloaddition reaction between an alkyne and a nitrile oxide, which proceeds via a concerted pericyclic mechanism. nih.gov

Researchers have also developed one-pot cascade reactions under metal-free conditions. For example, isoxazole derivatives can be formed by reacting ethyl nitroacetate (B1208598) and aromatic aldehydes in water using 4-dimethylaminopyridine (B28879) (DABCO) as a catalyst under ultrasonication. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. eurekaselect.com The primary benefits include drastic reductions in reaction times, improved reaction yields, and often cleaner reaction profiles with fewer byproducts. abap.co.in This technology is particularly effective due to its direct and efficient energy transfer to the molecules in the reaction mixture. eurekaselect.com

In the synthesis of heterocyclic compounds structurally related to this compound, microwave irradiation has proven highly effective. For example, in the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo researchgate.netmdpi.comthieno[3,2-d]pyrimidin-4-amine, conventional heating failed to bring the reaction to completion, whereas heating at 160°C under microwave irradiation (400 W) for 30 to 60 minutes resulted in a good yield (78%). nih.gov This demonstrates the ability of microwave energy to drive difficult cyclization reactions efficiently.

The application of microwave assistance is not limited to metal-catalyzed reactions; it is also highly beneficial for metal-free transformations. The 1,3-dipolar cycloaddition reaction, a key metal-free route to isoxazoles, can be significantly enhanced using microwave heating. nih.gov The synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride can be completed in just 10-15 minutes under microwave irradiation, a substantial improvement over conventional refluxing. abap.co.in This rapid, efficient heating makes microwave-assisted synthesis a valuable tool in the generation of compound libraries and aligns with green chemistry principles by reducing energy consumption. abap.co.innih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing efficient and high-yielding synthetic routes for this compound and its derivatives. This process involves systematically varying parameters such as catalysts, additives, solvents, temperature, and reaction time to achieve the best possible outcome.

A common strategy involves screening different catalyst and additive combinations. For instance, in the 6-endo-dig cyclization to form related benzoxazinone (B8607429) derivatives, various catalysts such as ZnCl₂, Ag₂CO₃, and AuCl₃ were tested. nih.gov It was found that a combination of a catalytic amount of Ag₂CO₃ (0.1 equivalents) and trifluoroacetic acid (TFA) as an additive (2 equivalents) significantly improved the conversion of the starting material to 85% and reduced the reaction time. nih.gov

Solvent choice also plays a crucial role. In the ring-transformation synthesis of benzo[d]isothiazolones, aprotic solvents like toluene (B28343) or THF were found to be superior to protic ones. arkat-usa.org Similarly, optimizing the reaction temperature is essential; a study showed that decreasing the temperature from 60°C to 40°C significantly hampered the formation of the desired product, even with an extended reaction time. nih.gov

The following table, adapted from a study on a related heterocyclic synthesis, illustrates how systematic optimization of reaction parameters can lead to significantly improved yields and efficiency. nih.gov

EntryCatalyst (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1ZnCl₂ (2)-DCE6048<10
2Ag₂CO₃ (2)-DCE604855
3AuCl₃ (0.1)-DCE604860
4Ag₂CO₃ (0.1)TFA (2)DCE602485
5Ag₂CO₃ (0.1)TFA (2)DCM402450
6Ag₂CO₃ (0.1)TFA (2)DCE4024Incomplete
7Ag₂CO₃ (0.1)TFA (2)DCE606>95 (90% Yield)

This table demonstrates the optimization of conditions for an intramolecular oxacyclization reaction. DCE = Dichloroethane, DCM = Dichloromethane, TFA = Trifluoroacetic acid.

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a crucial aspect of synthesizing substituted benzo[d]isoxazole derivatives, as the biological activity of a molecule can be highly dependent on the precise placement of functional groups on the heterocyclic core. One of the most common methods for constructing the isoxazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov However, this approach can often lead to a mixture of regioisomers, necessitating the development of methodologies that can control the reaction's outcome. nih.gov

Significant progress has been made in controlling the regioselectivity of this transformation by carefully modifying the reaction conditions. Research has shown that both the choice of solvent and the use of Lewis acids can direct the cyclization to favor a specific isomer. nih.gov For example, in the synthesis of isoxazoles from β-enamino diketones and hydroxylamine hydrochloride, the regiochemical control was achieved by varying the amount of boron trifluoride etherate (BF₃·OEt₂) and the solvent. nih.gov

The data below, based on findings from a study on isoxazole synthesis, shows how reaction parameters can be fine-tuned to achieve high regioselectivity. nih.gov

EntryBF₃·OEt₂ (equiv.)SolventRegioisomeric Ratio (4a:5a)Yield (%)
10.5EtOH70:3065
21.0EtOH75:2570
31.5EtOH85:1575
42.0EtOH88:1277
52.0MeCN90:1079
62.0DCM80:2072

This table illustrates the effect of BF₃·OEt₂ and solvent on the regioselective synthesis of isoxazole 4a over isomer 5a. MeCN = Acetonitrile, DCM = Dichloromethane.

In addition to Lewis acids, the choice of base can also dictate the regiochemical outcome. In the reaction of α-bromoenones with hydroxylamine, the synthesis of isomeric isoxazoles could be controlled regiospecifically simply by changing the base used in the reaction. semanticscholar.org These methodologies provide powerful tools for the targeted synthesis of specific this compound derivatives.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules like this compound to minimize environmental impact and enhance safety. researchgate.net This approach focuses on aspects such as the use of safer solvents, development of reusable catalysts, reduction of energy consumption, and high atom economy. mdpi.comresearchgate.net

A key tenet of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. Water has been successfully employed as a solvent for the synthesis of isoxazol-5(4H)-one derivatives in a one-pot, three-component reaction, offering benefits such as low cost, non-flammability, and simplified product purification, as products often precipitate directly from the reaction mixture. mdpi.comnih.gov

The development of sustainable and reusable catalysts is another cornerstone of green synthetic chemistry. Amine-functionalized cellulose (B213188) has been used as an efficient, biodegradable, and recyclable catalyst for isoxazole synthesis. mdpi.com Similarly, for related heterocycles, nano-nickel ferrite (B1171679) and copper(II) oxide nanoparticles have been employed as heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles without significant loss of activity. arkat-usa.org

Alternative energy sources that reduce energy consumption and reaction times are also a focus of green chemistry. As discussed previously, microwave irradiation is considered a green technology because it enhances reaction rates, often leading to higher yields and selectivity with reduced energy input compared to conventional heating. abap.co.inresearchgate.net Ultrasonication is another energy-efficient technique that has been used to promote cascade reactions for isoxazole synthesis in aqueous media. nih.gov Furthermore, the development of metal-free synthetic routes, such as the use of an O₂/water system for oxidative cyclizations, represents a significant advancement in creating greener and more sustainable chemical processes. researchgate.net

Chemical Reactivity and Mechanistic Studies of Benzo D Isoxazol 4 Amine

Fundamental Reaction Mechanisms Involving the Benzo[d]isoxazole System

The construction of the benzo[d]isoxazole core is a key aspect of its chemistry. The primary methods involve the formation of the fused isoxazole (B147169) ring through intramolecular cyclization, a process that can be achieved via different bond-forming strategies. chim.it

The synthesis of the 1,2-benzisoxazole (B1199462) ring system is predominantly achieved through the construction of the five-membered isoxazole ring onto a pre-existing benzene (B151609) core. These methods typically involve intramolecular cyclization of ortho-substituted benzene derivatives. The two main strategies are categorized by the final bond formed to close the ring: a C–O bond or an N–O bond. chim.it

C–O Bond Formation: This pathway often starts from o-substituted aryl oximes. Under basic conditions, an intramolecular nucleophilic substitution occurs where the oxime oxygen attacks an electrophilic carbon on the adjacent substituent, displacing a leaving group to form the C–O bond and complete the isoxazole ring. chim.it

N–O Bond Formation: A more common approach involves the cyclization of o-hydroxyaryl oximes or imines. In this case, the N–O bond is formed. For instance, readily accessible ortho-hydroxyaryl N-H ketimines can be converted to an N-Cl imine intermediate. Under anhydrous conditions, this intermediate undergoes cyclization via N-O bond formation to yield the 3-substituted benzisoxazole. organic-chemistry.org This pathway can be influenced by reaction conditions; for example, the same N-Cl intermediate in the presence of sodium hypochlorite (B82951) may undergo a Beckmann-type rearrangement to form a 2-substituted benzoxazole (B165842) instead. organic-chemistry.org

Another significant pathway is the dehydrative cyclization of 2-nitrophenyl acetonitriles. In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), these substrates undergo an efficient, solvent-free cyclization at room temperature to afford 2,1-benzisoxazoles. thieme-connect.com A proposed mechanism involves an acid-promoted enolization, followed by intramolecular cyclization. thieme-connect.com

Cyclization Pathway Starting Material Key Reagents/Conditions Bond Formed Product Type
From o-substituted aryl oximeso-Haloaryl oximesBaseC–O1,2-Benzisoxazoles
From o-hydroxyaryl ketimineso-Hydroxyaryl N-H ketiminesN-Chlorosuccinimide (NCS), BaseN–O3-Substituted 1,2-benzisoxazoles
Decyanative Cyclization2-Nitrophenyl acetonitrilesTrifluoromethanesulfonic acid (TfOH)N–O2,1-Benzisoxazoles
Tandem Alkylation-Cyclization3-(2-Hydroxyphenyl)-isoxazoleLDA, Allyl dibromidesN–O (ring cleavage/reformation)Substituted 1,2-benzisoxazoles

This table summarizes key intramolecular cyclization strategies for forming the benzo[d]isoxazole ring system. chim.itorganic-chemistry.orgthieme-connect.com

Oxidative coupling represents an atom-economical method for constructing heterocyclic rings, often involving the direct activation of C-H or X-H bonds. unirioja.es In the context of benzofused heterocycles, intramolecular oxidative coupling provides a powerful route for cyclization. While direct examples for benzo[d]isoxazole are less common, the synthesis of the analogous benzoxazole ring system via an intramolecular Shono-type oxidative coupling serves as a relevant mechanistic model. organic-chemistry.org

This electrochemical process involves the oxidation of glycine (B1666218) derivatives. The reaction proceeds under metal- and oxidant-free conditions, generating a radical cation intermediate. A subsequent intramolecular cyclization (C-O bond formation) followed by further oxidation and deprotonation leads to the aromatic benzoxazole product. The only byproduct in this eco-friendly process is hydrogen gas. organic-chemistry.org Similar mechanistic principles, involving the oxidative coupling of an amine and a hydroxyl group on a benzene ring, can be conceptually applied to the synthesis of other N-O heterocycles. Metal-free dehydrogenative coupling, using catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the oxidant, has also been employed for synthesizing related N-heterocycles such as benzimidazoles from diamines and alcohols. rsc.org

Nucleophilic and Electrophilic Reactivity of Benzo[d]isoxazol-4-amine

The presence of the amino group at the C4 position significantly influences the reactivity of the benzo[d]isoxazole ring. The amine acts as a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Concurrently, the nitrogen atom's lone pair of electrons provides a site of nucleophilicity, enabling reactions such as Aza-Michael additions.

The isoxazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups. For example, 5-nitroisoxazoles readily undergo SNAr reactions where the nitro group is displaced by a wide range of O, N, and S-centered nucleophiles. mdpi.comrsc.org These reactions proceed under mild conditions and provide high yields of substituted isoxazoles. rsc.org

In the case of this compound, the reactivity in SNAr is more complex. The amino group itself is not a good leaving group. However, if other positions on the benzene or isoxazole ring are substituted with a suitable leaving group (e.g., a halogen), an SNAr reaction could be possible. The regioselectivity would be dictated by the electronic properties of the fused ring system and the position of the leaving group. The reaction generally proceeds via a stepwise mechanism involving the formation of a stable Meisenheimer intermediate. nih.gov While direct SNAr on 2-bromobenzonitriles has been used to synthesize related 3-aminoindazoles, this often requires palladium catalysis rather than a classic SNAr pathway. organic-chemistry.org

Substrate Type Leaving Group Nucleophile Conditions Product
5-Nitroisoxazole-NO₂O,O-bis(nucleophiles) (e.g., hydroquinone)Acetonitrile, room temp.Bis(isoxazole) derivatives
5-Nitroisoxazole-NO₂N,N-bis(nucleophiles) (e.g., ethylenediamine)tert-BuOHN,N-linked bis(isoxazoles)
5-Nitroisoxazole-NO₂S,S-bis(nucleophiles) (e.g., 1,2-ethanedithiol)tert-BuOHS,S-linked bis(isoxazoles)
1-Halogen-2,4-dinitrobenzene-Cl, -FBiothiols (e.g., N-acetylcysteine)Aqueous mediaDinitrophenyl-thiol adduct

This table shows representative SNAr reactions on isoxazole and related activated aromatic systems, demonstrating the principle of nucleophilic displacement. mdpi.comnih.gov

The Aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. The amino group of this compound can serve as an effective nucleophile in this reaction, enabling the formation of a new C-N bond and the synthesis of more complex derivatives. This reaction is a highly atom-economic and versatile method for constructing β-amino carbonyl compounds. organic-chemistry.org

The reaction is typically catalyzed by acids or bases, with recent developments focusing on more environmentally friendly catalysts. N-methylimidazole has been shown to be a promising and efficient catalyst for the aza-Michael addition of N-heterocycles to various Michael acceptors, such as acrylates and vinyl ketones, in DMSO. organic-chemistry.org Similarly, cesium carbonate (Cs₂CO₃) is an effective catalyst for the addition of azoles to α,β-unsaturated malonates. nih.gov The nucleophilicity of the amine, and thus the reaction rate, can be influenced by substituents on the benzo[d]isoxazole ring. The products of such reactions are β-aminopropionyl derivatives, which are valuable intermediates in medicinal chemistry. mdpi.com

Nucleophile Michael Acceptor Catalyst/Solvent Product Type
N-Heterocycles (e.g., Imidazole)α,β-Unsaturated carbonylsN-Methylimidazole / DMSOβ-(Heterocyclyl)amino carbonyls
Azoles (e.g., Pyrazole)α,β-Unsaturated malonatesCs₂CO₃ / CH₃CNβ-(Azolyl) malonates
Carbamates (intramolecular)α,β-Unsaturated ketoneChiral primary-tertiary diamine2-Substituted piperidines
Aromatic AminesAcrylamideImidazolium chlorideβ-Aminopropionamides

This table illustrates the scope of the Aza-Michael addition with various nitrogen nucleophiles and Michael acceptors, a reaction pathway directly applicable to this compound. organic-chemistry.orgnih.govmdpi.comnih.gov

Isonitrile insertion reactions are powerful tools in organic synthesis for constructing C-N and C-C bonds. These reactions typically involve the insertion of the isonitrile carbon into a metal-carbon or metal-hydride bond, or participation in multicomponent reactions. While specific examples involving this compound are not extensively documented in foundational literature, the known reactivity of aromatic amines with isonitriles allows for the prediction of plausible reaction pathways.

A primary aromatic amine like this compound can react with an isonitrile in the presence of a catalyst (e.g., a Lewis acid or a transition metal complex) to form a formimidamide derivative. This reaction involves the nucleophilic attack of the amine on the activated isonitrile carbon. Depending on the reaction conditions and the other functional groups present on the substrates, the initially formed adduct can undergo subsequent intramolecular cyclization or other transformations, providing access to a variety of heterocyclic structures. For instance, palladium-catalyzed reactions involving isonitrile insertion have been used to construct benzolactams, where an isonitrile bridges a C-H activation step and an acyl palladium species, ultimately forming a new C-N bond within a heterocyclic framework. This highlights the potential of isonitriles to mediate complex ring-forming cascades that could be applicable to derivatives of this compound.

Rearrangement Reactions and Tautomerism of Benzo[d]isoxazole Derivatives

The benzo[d]isoxazole scaffold is a dynamic heterocyclic system capable of undergoing various chemical transformations, including skeletal rearrangements and existing in different tautomeric forms. These characteristics are crucial for its role as a versatile building block in synthetic chemistry.

Rearrangement Reactions

The structural integrity of the benzo[d]isoxazole core can be modified through rearrangement reactions, which alter the heterocyclic framework to yield new molecular scaffolds. Skeletal editing of heteroarenes like benzo[d]isoxazoles has emerged as a significant strategy for modifying core structures at a late stage of synthesis. researchgate.net Research has demonstrated that these systems can undergo transformations such as ring expansion. researchgate.net For instance, strategies have been developed for C to N atom swapping in related indole (B1671886) systems to produce indazoles, proceeding through ring-opened oxime intermediates. researchgate.net Similar structural diverting strategies are applicable to benzofurans to yield benzisoxazoles or benzoxazoles, highlighting the potential for skeletal reorganization within these fused heterocyclic systems. researchgate.net

One notable rearrangement involves the transformation of 4Z-(2-oxo-propylidene)-1,5-benzodiazepin-2-ones with hydroxylamine (B1172632) hydrochloride to produce 2-[(5-methyl-3-isoxazolyl)methyl]benzimidazoles. researchgate.net This reaction proceeds through a complex mechanism that involves the original rearrangement of the seven-membered benzodiazepine (B76468) ring, leading to the formation of the stable isoxazole and benzimidazole (B57391) rings. researchgate.net Such rearrangements are pivotal as they provide pathways to novel biheterocyclic compounds that would be challenging to synthesize through other means. researchgate.net

Tautomerism in Benzo[d]isoxazole Systems

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a well-documented phenomenon in heterocyclic chemistry, particularly in related benzazole systems like benzimidazoles. encyclopedia.pubnih.gov This concept is relevant to this compound, which can potentially exist in different tautomeric forms. Tautomeric equilibria are significantly influenced by factors such as the solvent's dielectric constant and its ability to form hydrogen bonds. frontiersin.org

In benzazoles, two primary types of tautomerism are observed:

Annular Tautomerism: This involves the migration of a proton between two nitrogen atoms within the heterocyclic ring system, as commonly seen in benzimidazoles. encyclopedia.pubnih.gov

Exocyclic Tautomerism: This occurs when a proton migrates from a cyclic nitrogen atom to an exocyclic heteroatom, such as the nitrogen of an amino group, while retaining the aromaticity of the ring system. encyclopedia.pubnih.gov

For this compound, the most relevant form of tautomerism is the amino-imino tautomerism, a type of exocyclic tautomerism. This equilibrium would involve the migration of a proton from the exocyclic amino group to the nitrogen atom of the isoxazole ring, resulting in an imino tautomer.

While direct spectroscopic studies detailing the tautomeric equilibrium of this compound are not extensively documented, the principles observed in analogous compounds provide a strong basis for its potential behavior. encyclopedia.pubnih.gov The study of tautomerism is critical, as different tautomers can exhibit distinct physicochemical properties and biological activities. frontiersin.org The predominant tautomeric form in a given environment can affect its binding affinity to biological targets. nih.gov

Derivatization and Functionalization Strategies of the Amino Group and Isoxazole Ring

The presence of both a reactive amino group and a versatile isoxazole ring system makes this compound a valuable scaffold for chemical modification. Functionalization strategies targeting either the exocyclic amine or the heterocyclic core allow for the creation of diverse compound libraries for various applications.

Derivatization of the Amino Group

The amino group at the 4-position is a key handle for introducing a wide range of substituents and building larger molecular architectures. However, the reactivity of an amino group directly attached to an isoxazole ring can be unique. Studies on related compounds, such as 5-amino-3-methyl-isoxazole-4-carbohydrazide, have shown that the amino group on the isoxazole ring can be unreactive under certain conditions. nih.govsemanticscholar.org For example, in reactions with maleimides, the amino group of the hydrazide moiety reacts selectively, while the NH2 group on the isoxazole ring remains inert. semanticscholar.org This selective reactivity suggests that specific conditions and reagents are necessary to achieve successful derivatization of the 4-amino group in this compound.

Functionalization of the Isoxazole Ring

The benzo[d]isoxazole nucleus itself is amenable to various chemical transformations, allowing for the introduction of functional groups at different positions of the heterocyclic ring.

Direct Functionalization: Direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions can be achieved through methods like C–H activation or transition metal-catalyzed cross-coupling reactions. nih.gov These modern synthetic techniques enable the introduction of substituents without pre-functionalized starting materials. For example, Negishi coupling of isoxazole zinc pivalates with functionalized bromopyridine derivatives has been used to produce complex drug-like scaffolds. nih.gov

Functionalization at the C-3 Position: The C-3 position of the benzo[d]isoxazole ring is a common site for derivatization. Synthetic routes have been developed to introduce various side chains at this position. One strategy involves using 2-(benzo[d]isoxazol-3-yl)acetic acid as a starting material. acs.org This compound can be brominated to afford 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid, which is then decarboxylated to yield 3-(bromomethyl)benzo[d]isoxazole. acs.org This key intermediate can subsequently react with various amines or amides to generate a library of derivatives. acs.org

Another approach involves the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. nih.gov This is typically achieved through a multi-step synthesis that includes esterification, carbonation, ring-forming condensation, hydrolysis to form the key benzo[d]isoxazole-3-carboxylic acid intermediate, followed by amide condensation with various amines. nih.gov

The table below summarizes some reported derivatization strategies for the benzo[d]isoxazole core.

Starting MaterialKey IntermediateReagents/ConditionsFinal Product TypeReference
2-(Benzo[d]isoxazol-3-yl)acetic acid3-(Bromomethyl)benzo[d]isoxazole1. Br2, Acetic Acid 2. 20% H2SO4, Reflux 3. Various amines/amides, DMF3-(Aminomethyl)benzo[d]isoxazole derivatives acs.org
Substituted 2-hydroxyacetophenoneBenzo[d]isoxazole-3-carboxylic acid1. Esterification 2. Carbonation 3. Ring-forming condensation 4. Hydrolysis 5. Amide condensationN-substituted-benzo[d]isoxazole-3-carboxamides nih.gov

These functionalization strategies underscore the versatility of the benzo[d]isoxazole scaffold in synthetic chemistry, providing access to a wide array of derivatives with tailored properties. nih.gov

Structural Elucidation and Supramolecular Assembly of Benzo D Isoxazol 4 Amine

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of Benzo[d]isoxazol-4-amine with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of each atom can be determined, yielding accurate measurements of bond lengths and angles. This data would be presented in a crystallographic information file (CIF) and would typically include parameters such as the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₇H₆N₂O
Formula Weight 134.14 g/mol
Crystal System Data not available
Space Group Data not available
a, b, c (Å) Data not available
α, β, γ (°) Data not available
Volume (ų) Data not available

Molecular Conformation and Stereochemistry

Once the 3D structure is determined, the molecular conformation and stereochemistry can be analyzed. For this compound, this would involve examining the planarity of the fused bicyclic ring system. Key parameters, such as torsion angles between the benzene (B151609) and isoxazole (B147169) rings, would reveal any deviation from planarity. The orientation of the amino group relative to the ring system would also be a critical aspect of its conformation. As this compound is achiral, it does not exhibit stereoisomerism.

Intermolecular Interactions and Crystal Engineering

Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state. This assembly is governed by various non-covalent intermolecular interactions, which dictate the final crystal packing and influence the material's physical properties.

Hydrogen Bonding Networks

The presence of an amino group (-NH₂) and the nitrogen and oxygen atoms within the isoxazole ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. A detailed analysis would identify the specific N-H···N or N-H···O interactions, measuring their bond distances and angles to determine their strength. These networks could form simple dimers or extend into one-, two-, or three-dimensional supramolecular architectures.

Halogen Bonding and Pi-Pi Stacking Interactions

While this compound itself cannot form halogen bonds, its derivatives could be engineered to do so. A more relevant interaction for the parent compound is π-π stacking. The aromatic nature of the benzisoxazole ring system allows for attractive, non-covalent interactions between the π-electron clouds of adjacent molecules. Analysis of the crystal structure would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped), the centroid-to-centroid distance, and the slip angle between the aromatic planes.

Supramolecular Aggregation and Self-Assembly Phenomena

The study of supramolecular aggregation and self-assembly in benzo[d]isoxazole systems provides critical insights into their solid-state behavior and potential for designing novel materials. While specific experimental data on the supramolecular chemistry of this compound is not extensively documented in publicly available literature, the inherent structural features of the molecule allow for predictive analysis of its potential intermolecular interactions.

The this compound molecule possesses key functional groups that are instrumental in directing supramolecular assembly. These include the amine group (-NH2) at the 4-position, which acts as a hydrogen bond donor, and the nitrogen and oxygen atoms within the isoxazole ring, which can serve as hydrogen bond acceptors. Furthermore, the aromatic benzo[d]isoxazole core can participate in π-π stacking interactions, which are significant non-covalent forces in the organization of aromatic molecules in the solid state.

The interplay of these interactions—hydrogen bonding and π-π stacking—is expected to govern the formation of higher-order structures. The specific geometry and directionality of these bonds would dictate the packing of the molecules in a crystal lattice, leading to the formation of one-, two-, or three-dimensional networks. Computational modeling, such as Density Functional Theory (DFT), can be a valuable tool in predicting the most energetically favorable aggregation patterns and the nature of the intermolecular interactions at play.

Molecular Recognition Principles in Benzo[d]isoxazole Systems

Molecular recognition in benzo[d]isoxazole systems is fundamentally driven by the principles of complementarity in shape and electronic properties between interacting molecules. For this compound, the primary amine group is a key recognition site, capable of forming specific and directional hydrogen bonds.

The two hydrogen atoms of the amine group can act as donors to suitable acceptor atoms, such as the nitrogen or oxygen of a neighboring benzo[d]isoxazole molecule or a co-crystallizing agent. The nitrogen atom of the isoxazole ring, with its lone pair of electrons, presents a potential hydrogen bond acceptor site. This donor-acceptor pairing is a fundamental principle of molecular recognition and is crucial for the self-assembly process.

The regiochemistry of the amine group at the 4-position influences the potential hydrogen bonding patterns. Different isomers, such as a 3-amino or 5-aminobenzo[d]isoxazole, would present different geometric arrangements of hydrogen bond donors and acceptors, leading to distinct supramolecular architectures. This highlights the importance of isomeric purity when studying the self-assembly of these systems.

The following table summarizes the key potential intermolecular interactions and their roles in the molecular recognition of this compound.

Interaction TypeDonor/Acceptor Sites on this compoundRole in Molecular Recognition
Hydrogen Bonding -NH2 group (donor)Directs specific and directional interactions, leading to defined structural motifs.
Isoxazole Nitrogen (acceptor)
Isoxazole Oxygen (acceptor)
π-π Stacking Aromatic Benzene and Isoxazole RingsContributes to the overall stability of the aggregated structure through non-directional van der Waals forces.

Design of Ordered Molecular Architectures

The design of ordered molecular architectures using this compound as a building block would leverage the predictable nature of its intermolecular interactions. By understanding and controlling the hydrogen bonding and π-π stacking, it is possible to guide the self-assembly process towards desired crystalline forms or other organized structures.

Crystal engineering principles can be applied to predict and design the supramolecular synthons—structural units formed by intermolecular interactions—that this compound is likely to form. For instance, the amine group could form N-H···N or N-H···O hydrogen bonds, leading to the formation of common synthons like dimers, chains, or sheets.

For example, a common motif for primary amines is the formation of a catemer or a dimer synthon through N-H···N hydrogen bonds. In the case of this compound, the presence of additional acceptor sites on the isoxazole ring could lead to more complex, multi-point recognition events, resulting in the formation of intricate and stable three-dimensional networks.

The design of co-crystals offers another avenue for creating ordered molecular architectures. By introducing a second molecule (a co-former) with complementary hydrogen bonding functionalities, it is possible to form new crystalline structures with tailored properties. The choice of co-former would be dictated by its ability to form robust and predictable synthons with the amine group or the isoxazole ring of this compound.

The table below outlines key design strategies for creating ordered molecular architectures with this compound.

Design StrategyDescriptionExpected Outcome
Self-Assembly Controlling crystallization conditions (e.g., solvent, temperature) to favor specific intermolecular interactions.Formation of predictable crystalline polymorphs with distinct packing arrangements.
Co-crystallization Introducing a complementary molecule (co-former) to form specific hydrogen-bonded synthons.Creation of novel multi-component crystals with potentially altered physical and chemical properties.
Computational Screening Utilizing molecular modeling to predict stable crystal structures and guide experimental design.Identification of promising co-formers and crystallization conditions for desired architectures.

Further experimental studies, particularly single-crystal X-ray diffraction, are necessary to elucidate the precise supramolecular structure of this compound and validate these predictive models. Such studies would provide invaluable data on bond lengths, angles, and packing motifs, confirming the nature of the intermolecular forces that govern its self-assembly.

Theoretical and Computational Investigations of Benzo D Isoxazol 4 Amine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. tandfonline.com These methods provide a fundamental understanding of molecular geometry, orbital energies, and charge distribution, which collectively determine the chemical reactivity and interaction capabilities of Benzo[d]isoxazol-4-amine.

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov Calculations are typically performed using a functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311+G(d,p) or 6-311G(d,p). mdpi.comindexacademicdocs.org This process calculates the molecule's electronic ground state, providing precise values for bond lengths, bond angles, and dihedral angles. indexacademicdocs.org

The optimized geometry is a critical starting point for further computational analysis, as it represents the lowest energy conformation of the molecule. For benzoisoxazole derivatives, DFT calculations allow for the accurate prediction of the planar structure of the fused ring system and the orientation of the amine substituent. dergipark.org.tr Verifying that the optimized structure corresponds to a true energy minimum on the potential energy surface is confirmed by ensuring no imaginary frequencies are present in the vibrational analysis. irjweb.com These geometric parameters are essential for understanding how the molecule will fit into a biological target, such as an enzyme's active site.

Table 1: Representative Optimized Geometrical Parameters (Calculated via DFT) Note: This table presents typical bond lengths for a related isoxazole (B147169) structure as an illustration of DFT output. Specific values for this compound would require dedicated calculation.

ParameterBondTypical Calculated Bond Length (Å)
Bond LengthC=N1.47
Bond LengthN-O1.40
Bond LengthC-O1.43
Bond LengthC-C (ring)1.54

Data derived from similar structures reported in computational studies. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. tandfonline.comchemijournal.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. chemijournal.com The difference between these two energies is the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of molecular stability and reactivity; a large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. tandfonline.comchemijournal.com Conversely, a small energy gap suggests the molecule is more reactive. For benzoisoxazole derivatives, FMO analysis helps predict the molecule's stability and the nature of its electronic transitions. tandfonline.commdpi.com

Table 2: Example Frontier Molecular Orbital Energies for an Isoxazole Derivative Note: The following data for a substituted isoxazole compound is provided for illustrative purposes.

OrbitalEnergy (eV)
HOMO-5.8170
LUMO-0.8904
Energy Gap (ΔE) 4.9266

Data adapted from a DFT study on a N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides a picture of the electron density distribution and is crucial for understanding a molecule's electrostatic properties and reactivity. researchgate.netresearchgate.net The calculated charges help identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net

For this compound, this analysis can reveal the charge distribution across the heterocyclic ring system and the amine group. Typically, electronegative atoms like oxygen and nitrogen will carry negative charges, while adjacent carbon and hydrogen atoms will carry positive charges. irjweb.com This information is vital for predicting how the molecule will interact with other molecules, particularly biological targets where electrostatic interactions play a key role in binding. researchgate.net

Table 3: Hypothetical Mulliken Atomic Charges for this compound Note: This table illustrates the type of output from a Mulliken analysis. Actual values would be generated from a specific DFT calculation.

Atom PositionAtomHypothetical Mulliken Charge (e)
1O-0.45
2N (isoxazole)-0.38
4N (amine)-0.43
7aC+0.25

A molecule's electron affinity is directly related to the energy of its LUMO; a lower LUMO energy indicates a higher electron affinity, meaning the molecule can more readily accept an electron. chemijournal.com The benzo[d]isoxazole core, being a fusion of an aromatic benzene (B151609) ring and an electron-deficient isoxazole ring, possesses distinct electronic characteristics. The isoxazole moiety itself imparts unique electronic properties due to the presence of adjacent nitrogen and oxygen atoms.

Molecular Dynamics Simulations and Binding Free Energy Calculations

While quantum chemical studies analyze a molecule in a static state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov MD simulations are used to explore the stability of the ligand within the binding pocket of a protein and to observe the detailed intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nih.govsamipubco.com

Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy (ΔG) of a ligand to its target protein. samipubco.comresearchgate.net This calculation provides a quantitative estimate of the binding affinity. nih.gov These protocols are powerful tools for ranking a series of compounds and predicting which derivatives are likely to have improved potency, thereby guiding further experimental work. nih.govchemrxiv.org For inhibitors based on the benzoisoxazole scaffold, these simulations can elucidate the specific interactions responsible for their biological activity and guide the design of new, more potent analogues. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods are essential for establishing a Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. dundee.ac.uk For this compound, SAR studies involve systematically modifying its structure and assessing the impact on its inhibitory activity against a specific biological target.

Computational approaches greatly accelerate this process. A common strategy involves creating a virtual library of derivatives by adding different substituents to the core scaffold. dundee.ac.uk These virtual compounds are then docked into the active site of the target protein to predict their binding modes and affinities. dundee.ac.uk This allows researchers to prioritize the synthesis of compounds that are predicted to be most active. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed to correlate the physicochemical properties of the molecules with their biological potency, offering predictive power for designing novel compounds with enhanced activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. While specific docking studies on the parent compound this compound are not extensively detailed in the public domain, research on structurally related benzo[d]isoxazole derivatives provides significant insights into their potential as inhibitors of various enzymes.

For instance, studies on benzo[d]isoxazole derivatives have identified them as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.gov Molecular modeling in these studies helps to elucidate the binding modes of these compounds within the target protein's active site. The general approach involves preparing the protein structure, often from the Protein Data Bank (PDB), and then docking the ligand into the defined binding pocket. The results are then analyzed in terms of binding energy and specific interactions like hydrogen bonds and hydrophobic contacts.

Research on other related isoxazole-containing compounds further illustrates the utility of this approach. For example, isoxazole-carboxamide derivatives have been evaluated as inhibitors of COX enzymes, and molecular docking has been used to identify key binding interactions. nih.gov Similarly, quinoxaline-isoxazole-piperazine conjugates have been studied as EGFR-targeting agents, with molecular docking revealing important binding interactions. nih.gov

The insights from these studies on related compounds suggest that the benzo[d]isoxazole scaffold can serve as a valuable pharmacophore. The 4-amino group of this compound offers a potential point for forming hydrogen bonds with amino acid residues in a protein's active site, which could be a crucial factor in its binding affinity.

Table 1: Molecular Docking Studies of Structurally Related Isoxazole Derivatives

Derivative Class Target Protein Key Findings from Docking Studies
Benzo[d]isoxazole Derivatives HIF-1α Identified as potent inhibitors; specific binding interactions elucidated through modeling. nih.gov
Isoxazole-Carboxamide Derivatives COX-1 and COX-2 Revealed possible binding interactions within the enzyme active sites. nih.gov
Quinoxaline-Isoxazole-Piperazine Conjugates EGFR Demonstrated favorable binding interactions with the EGFR active site. nih.gov
Isoxazole Derivatives Bacterial Proteins Predicted binding affinities and interactions with target microbial enzymes. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes of a molecule and the energy associated with these different arrangements, or conformers. Understanding the conformational preferences of this compound is crucial, as the molecule's shape dictates how it can interact with its environment, including biological targets.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant charge asymmetry often possess large NLO responses.

Theoretical and computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to predict the NLO properties of isoxazole and benzoxazole (B165842) derivatives, which are structurally related to this compound. worldscientific.comresearchgate.net These studies calculate key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For example, a first-principles study on isoxazole derivatives demonstrated that these compounds could have first hyperpolarizability values significantly larger than that of urea, a standard NLO material. worldscientific.com The presence of electron-donating and electron-accepting groups within a conjugated system is a common strategy for enhancing NLO properties. In this compound, the amino group acts as an electron donor, and the benzo[d]isoxazole core can act as a π-bridge and part of the acceptor system. This donor-π-acceptor (D-π-A) type structure is a well-known motif for enhancing NLO activity.

Quantum chemical calculations on related systems have shown that the choice of functional and basis set is crucial for obtaining accurate predictions of NLO properties. The calculated values are often compared to known NLO materials to gauge their potential. While direct computational data for this compound is not available, the structural similarities to other NLO-active isoxazoles suggest that it and its derivatives could be promising candidates for NLO applications.

Table 2: Calculated Non-Linear Optical Properties of Related Isoxazole Derivatives

Compound Computational Method First Hyperpolarizability (β) (a.u.) Reference
2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol DFT ~19 times that of urea worldscientific.com
1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol DFT ~21 times that of urea worldscientific.com

Applications of Benzo D Isoxazol 4 Amine As a Privileged Chemical Scaffold

Design and Synthesis of Molecularly Targeted Agents in Medicinal Chemistry

The benzo[d]isoxazole scaffold is a key component in the design and synthesis of molecularly targeted agents. nih.govmdpi.comrsc.orgmdpi.com Its adaptable binding characteristics allow for the creation of potent and specific ligands for various biological targets. The synthesis of derivatives often involves multi-step processes, starting with the core benzo[d]isoxazole structure and adding different functional groups to tailor the compound's properties. nih.govmdpi.comrsc.orgmdpi.com For instance, a general synthetic route might involve the creation of a key intermediate like benzo[d]isoxazole-3-carboxylic acid, which can then be modified through reactions like amide condensation to produce a library of derivatives. nih.gov

Derivatives of benzo[d]isoxazole have been successfully developed as inhibitors of various enzymes and modulators of receptors, playing a significant role in cancer research and other therapeutic areas. espublisher.comebi.ac.uk

Enzyme Inhibitors:

Bromodomain and Extra-Terminal (BET) Inhibitors: Benzo[d]isoxazole-containing compounds have been designed as potent inhibitors of BET bromodomains, which are considered promising targets for cancers like castration-resistant prostate cancer (CRPC). nih.govacs.org These inhibitors work by binding to the bromodomains of BET proteins, disrupting their function in gene transcription. For example, compounds 6i (Y06036) and 7m (Y06137) were found to bind to the BRD4(1) bromodomain with high affinity. nih.govacs.org A bivalent inhibitor, 17b (Y13021) , demonstrated even greater potency in inhibiting the growth of LNCaP prostate cancer cells. nih.gov The mechanism of these inhibitors often involves forming key interactions with amino acid residues within the target's binding pocket.

Hypoxia-Inducible Factor (HIF)-1α Inhibitors: Benzo[d]isoxazole analogues have been identified as inhibitors of HIF-1α transcription, a crucial factor in tumor development and metastasis. nih.govnih.gov Compounds 15 and 31 showed significant efficacy with low IC50 values in cell-based assays, suggesting their potential as antitumor agents. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibitors: Certain isoxazole (B147169) derivatives have demonstrated inhibitory activity against carbonic anhydrase enzymes. researchgate.net For instance, compounds AC2 and AC3 showed significant inhibitory action against this enzyme class. researchgate.net

Other Enzyme Targets: The isoxazole scaffold has been utilized to develop inhibitors for a variety of other enzymes, including topoisomerase, HDAC, and aromatase, highlighting its broad applicability in targeting enzymatic activity. ebi.ac.uk

Receptor Modulators:

AMPA Receptor Modulators: Isoxazole-4-carboxamide derivatives have been studied as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in nociceptive transmission and inflammatory pain. nih.gov Compounds like CIC-1 and CIC-2 have shown significant inhibitory effects on AMPA receptor activity, suggesting their potential as non-opioid analgesics. nih.gov

The following table summarizes the activity of selected benzo[d]isoxazole derivatives as enzyme inhibitors.

CompoundTargetActivityReference
6i (Y06036)BRD4(1)Kd = 82 nM nih.govacs.org
7m (Y06137)BRD4(1)Kd = 81 nM nih.govacs.org
17b (Y13021)BET Bromodomains32-fold more potent than monovalent inhibitor 7 nih.gov
15HIF-1αIC50 = 24 nM nih.govnih.gov
31HIF-1αIC50 = 24 nM nih.govnih.gov
AC2Carbonic AnhydraseIC50 = 112.3 ± 1.6 μM researchgate.net
AC3Carbonic AnhydraseIC50 = 228.4 ± 2.3 μM researchgate.net
CIC-1AMPA Receptor8-fold inhibition nih.gov
CIC-2AMPA Receptor7.8-fold reduction nih.gov

The development of potent and selective benzo[d]isoxazole derivatives heavily relies on rational design and structure-based drug design strategies. nih.govnih.govacs.orgnih.gov These approaches utilize computational methods and structural biology to guide the optimization of lead compounds.

A key technique is the use of X-ray crystallography to obtain co-crystal structures of inhibitors bound to their target proteins. nih.govacs.org This provides a detailed, three-dimensional view of the binding interactions, allowing medicinal chemists to make informed decisions about which parts of the molecule to modify to improve potency, selectivity, and pharmacokinetic properties. For example, the optimization of BET bromodomain inhibitors was guided by the co-crystal structures of representative compounds in complex with BRD4(1). nih.govacs.org

Molecular docking studies are also employed to predict the binding modes of designed compounds and to prioritize them for synthesis. nih.gov This computational approach helps to understand how a ligand might interact with a protein's active site. Furthermore, structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are crucial for refining the design of these molecules. rsc.org

The benzo[d]isoxazole scaffold serves as a starting point for exploring a vast chemical space to discover novel lead compounds. researchgate.netnih.govrsc.org By systematically modifying the core structure with various substituents, researchers can generate large libraries of diverse molecules. This chemical diversity increases the probability of finding compounds with desired biological activities.

Fragment-based drug discovery (FBDD) is one strategy employed, where small molecular fragments, such as an amino-isoxazole, are screened for binding to a target. researchgate.net Promising fragments are then grown or linked together to create more potent lead compounds. This approach led to the identification of a novel isoxazole azepine scaffold for BET inhibitors. researchgate.net

The exploration of this chemical space has led to the discovery of benzo[d]isoxazole derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.govespublisher.com This highlights the scaffold's importance in the ongoing search for new therapeutic agents. nih.gov

Photophysical Applications and Material Science

Beyond its role in medicinal chemistry, the benzo[d]isoxazole scaffold and its derivatives exhibit interesting photophysical properties that make them suitable for applications in material science. nih.govresearchgate.netresearchgate.netrsc.org These properties, such as fluorescence and charge transport capabilities, are being harnessed for the development of advanced materials and devices. researchgate.netdntb.gov.ua

Derivatives of benzo[d]isoxazole and related benzothiazoles have been developed as fluorescent molecules for various bio-imaging applications. nih.govrsc.org These compounds can be designed to exhibit specific photophysical properties, such as large Stokes shifts, high quantum yields, and sensitivity to their local environment. researchgate.netresearchgate.net

For instance, a series of fluorescent molecules with benzothiazole (B30560) cores were designed and synthesized for bio-imaging. nih.gov One derivative, 14B , which features a conjugate expansion with a (4-aminophenyl) ethynyl (B1212043) group, was identified as a particularly excellent fluorescent molecule with low cytotoxicity and strong blue and green fluorescence in confocal cell imaging. nih.gov

These fluorescent probes can be used to visualize specific cellular components or processes. For example, some benzothiadiazole derivatives have been developed as selective probes for imaging lipid droplets in cancer cells. nih.govrsc.org The development of such probes is crucial for advancing our understanding of molecular biology and for creating new diagnostic tools. nih.gov

The following table highlights the photophysical properties of a representative fluorescent derivative.

CompoundCoreKey FeatureFluorescenceApplicationReference
14BBenzothiazole(4-aminophenyl) ethynyl groupStrong blue and greenBio-imaging nih.gov

The unique electronic and optical properties of benzo[d]isoxazole and related heterocyclic structures make them promising candidates for integration into optoelectronic devices. researchgate.netdntb.gov.ua These materials can function as emitters, charge transporters, or other key components in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

In the context of OLEDs, for example, pyrene-benzimidazole derivatives have been investigated as blue emitters. nih.gov The design of these molecules aims to achieve high external quantum efficiencies and pure color emission. nih.gov Similarly, pyrene-oxadiazole derivatives have been studied as multifunctional materials for OLEDs, acting as both emitters and electron transporters.

The performance of these materials in optoelectronic devices is closely linked to their molecular structure. researchgate.net By carefully tuning the chemical structure of the benzo[d]isoxazole core and its substituents, researchers can modulate the material's energy levels, charge mobility, and light-emitting properties to optimize device performance. dntb.gov.ua

Advanced Scaffolds in Agrochemical and Industrial Chemistry Research

The benzo[d]isoxazole scaffold, a fused bicyclic heterocycle, is a cornerstone in the field of heterocyclic chemistry. While extensively studied in medicinal chemistry, its structural attributes also position it as a significant platform for research in agriculture and materials science. nih.gov Heterocyclic compounds are integral to the development of new agrochemicals, and the isoxazole moiety, in particular, is a key component in a variety of pesticides. nih.govresearchgate.net The unique electronic and steric properties imparted by the adjacent nitrogen and oxygen atoms in the isoxazole ring contribute to the diverse biological activities of its derivatives.

The exploration of benzo[d]isoxazole derivatives in agrochemical research is part of a broader effort to discover novel pesticides with improved efficacy and environmental profiles. nih.gov The core scaffold's versatility allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships essential for developing new crop protection agents. researchgate.net In industrial chemistry, the benzo[d]isoxazole nucleus is valued as a versatile building block for creating functional materials. nih.gov Its applications can extend to the synthesis of dyes, semiconductors, and liquid crystals. researchgate.net The stability of the aromatic benzisoxazole system makes it a reliable component in the design of new chemical entities for various industrial applications. researchgate.net

Synthetic Utility in Complex Chemical Libraries

The true potential of Benzo[d]isoxazol-4-amine as an advanced scaffold lies in its utility as a starting material for the generation of complex chemical libraries. The introduction of an amine group at the 4-position of the benzo[d]isoxazole core provides a crucial functional handle for a multitude of chemical modifications. This functionalization is a key strategic element, opening new avenues for creating extensive libraries of compounds that can be screened for various biological activities, including pesticidal properties. nih.gov

The primary amino group of this compound is a versatile nucleophile and can participate in a wide range of chemical reactions to build molecular diversity. Chemists can employ various synthetic methodologies to append different substituents and scaffolds to this position, thereby systematically modifying the compound's physicochemical properties. This strategic derivatization is fundamental to modern agrochemical discovery, where large libraries of related compounds are synthesized and tested to identify lead candidates with optimal activity against specific agricultural pests or diseases.

The generation of these libraries allows for a targeted exploration of the chemical space around the benzo[d]isoxazole core. By systematically altering substituents, researchers can fine-tune properties such as target specificity, potency, and environmental persistence. This approach signifies a shift from broad, untargeted screening to a more rational, scaffold-based design of new agrochemicals and industrial compounds.

Below is an interactive data table illustrating the synthetic potential of this compound for generating a diverse chemical library through common amine derivatization reactions.

Reaction TypeReagent Class (R-X)Resulting Functional GroupPotential Library Diversity
AcylationAcid Chlorides (R-COCl)AmideVariation in R group (alkyl, aryl, heteroaryl) introduces diverse steric and electronic features.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamideIntroduction of various substituted aryl or alkyl sulfonyl groups to modify polarity and binding.
Reductive AminationAldehydes/Ketones (RCHO/RCOR')Secondary/Tertiary AmineAccess to a wide range of N-alkylated derivatives with varying chain lengths and branching.
Buchwald-Hartwig AminationAryl Halides (Ar-X)Diaryl/Alkylaryl AmineFormation of C-N bonds to introduce complex aromatic and heteroaromatic systems.
Urea/Thiourea FormationIsocyanates/Isothiocyanates (R-NCO/R-NCS)Urea/ThioureaCreation of derivatives with hydrogen bond donor/acceptor capabilities, crucial for biological target interaction.

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis and Stereocontrol for Benzo[d]isoxazol-4-amine

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles. While significant progress has been made in the synthesis of isoxazole (B147169) derivatives, the development of asymmetric methods specifically for this compound and its analogs remains an area of active investigation. rsc.orgnih.gov

Future research in this domain is expected to focus on the development of novel chiral catalysts and synthetic strategies to achieve high levels of stereocontrol. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and is a promising avenue for the enantioselective synthesis of this compound derivatives. nih.govbeilstein-journals.org The application of cinchona-based organocatalysts and modularly designed organocatalysts, for instance, could be explored for asymmetric C-N bond formations in the synthesis of these compounds. nih.gov

Furthermore, the isoxazole ring itself can be utilized to direct stereocontrolled transformations. For example, an isoxazole-directed pinacol (B44631) rearrangement has been shown to be an effective method for establishing angular stereogenic centers. nih.gov Adapting such methodologies to the benzo[d]isoxazole system could provide access to a wider range of stereochemically complex and biologically active molecules.

Synthetic Strategy Potential Application for this compound Key Advantage
Asymmetric OrganocatalysisEnantioselective introduction of the amine group or other substituents.Metal-free, environmentally friendly, and high enantioselectivity. nih.gov
Chiral Transition Metal CatalysisStereoselective C-H functionalization and cross-coupling reactions.High catalytic efficiency and broad substrate scope.
Isoxazole-Directed ReactionsStereocontrolled synthesis of complex derivatives with defined stereochemistry.Utilization of the inherent reactivity of the isoxazole ring for stereocontrol. nih.gov
BiocatalysisEnantioselective synthesis using enzymes.High specificity and mild reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of lead compounds. nih.govmdpi.comijettjournal.orgnih.govmdpi.com For this compound, AI and ML can be employed in various stages of the design process, from identifying novel derivatives with desired biological activities to predicting their pharmacokinetic properties.

Machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on existing datasets of benzo[d]isoxazole derivatives to develop quantitative structure-activity relationship (QSAR) models. nih.govmdpi.com These models can then be used to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical libraries and the prioritization of candidates for synthesis. mdpi.com

Furthermore, generative AI models, including variational autoencoders and generative adversarial networks (GANs), can be utilized for the de novo design of novel benzo[d]isoxazole scaffolds with optimized properties. nih.govnih.gov These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to have high affinity for a specific biological target. The use of AI and ML in this context can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.govijettjournal.org

AI/ML Application Description Potential Impact on this compound Research
Virtual Screening Using ML models to predict the biological activity of large compound libraries. nih.govRapid identification of promising this compound derivatives for further investigation.
QSAR Modeling Developing mathematical models to correlate chemical structure with biological activity. mdpi.comGuiding the rational design of more potent and selective analogs.
De Novo Design Employing generative models to create novel molecular structures with desired properties. nih.govExploration of new chemical space and the discovery of innovative benzo[d]isoxazole-based scaffolds.
ADMET Prediction Using AI to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early identification of candidates with favorable drug-like properties.

Novel Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. bhsai.org These approaches are particularly relevant for optimizing the properties of this compound derivatives.

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. estranky.sk For the amine group in this compound, various bioisosteric replacements could be explored to modulate its basicity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the amine with a hydroxyl, thiol, or a small heterocyclic group could lead to compounds with altered pharmacokinetic profiles. estranky.sk The isoxazole ring itself can also be a bioisostere for other functional groups, such as amides and esters, offering further avenues for structural modification. cambridgemedchemconsulting.com

Scaffold hopping, on the other hand, involves replacing the core molecular framework of a compound with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. bhsai.orgacs.org This strategy can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, reduced toxicity, or better intellectual property protection. Starting from the benzo[d]isoxazole core, computational and synthetic methods can be used to identify and synthesize new heterocyclic systems that mimic its biological activity.

Strategy Description Example Application for this compound
Classical Bioisosterism Replacement of atoms or groups with similar valency. estranky.skSubstituting the amine group with -OH, -SH, or -CH3.
Non-Classical Bioisosterism Replacement with groups that have similar steric and electronic properties but different atom compositions. drughunter.comReplacing the amine group with a trifluoroethylamine motif or an oxetane. drughunter.com
Heterocycle Replacements Swapping the benzo[d]isoxazole core with another heterocyclic system. bhsai.orgExploring benzoxazole (B165842), benzothiazole (B30560), or indazole scaffolds.
Ring Opening or Closure Modifying the ring system to create a new scaffold. bhsai.orgInvestigating ring-opened derivatives or the synthesis of fused polycyclic systems.

Exploration of New Chemical Reactivity Modalities and Their Applications

A deeper understanding of the chemical reactivity of the benzo[d]isoxazole nucleus is crucial for the development of new synthetic methodologies and the diversification of its derivatives. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage, which can be exploited for the synthesis of other heterocyclic systems. rsc.org

Future research will likely focus on exploring novel transformations of the benzo[d]isoxazole core. For example, skeletal editing, an emerging concept in synthetic chemistry, could be applied to precisely modify the core structure of benzo[d]isoxazoles, enabling the insertion or deletion of atoms to create novel scaffolds. researchgate.net Ring expansion reactions could also be employed to transform the benzo[d]isoxazole ring into larger heterocyclic systems. researchgate.net

Furthermore, the development of new C-H functionalization methods will allow for the direct and regioselective introduction of various substituents onto the benzo[d]isoxazole scaffold, bypassing the need for pre-functionalized starting materials. researchgate.net These advancements will not only facilitate the synthesis of a wider range of derivatives for biological screening but also open up new possibilities for the use of benzo[d]isoxazoles as building blocks in the synthesis of complex molecules and functional materials. nih.gov

Reactivity Modality Description Potential Application
Ring Cleavage and Rearrangement Exploiting the lability of the N-O bond to generate new structures. rsc.orgSynthesis of β-enaminones and other heterocyclic compounds. mdpi.com
Skeletal Editing Precise modification of the molecular skeleton through atom insertion or deletion. researchgate.netCreation of novel benzo-fused heterocyclic scaffolds.
C-H Functionalization Direct introduction of functional groups at C-H bonds. researchgate.netLate-stage diversification of benzo[d]isoxazole derivatives.
Photocatalysis and Electrochemistry Utilizing light or electricity to drive novel chemical transformations. nih.govDevelopment of green and sustainable synthetic methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Benzo[d]isoxazol-4-amine derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Buchwald-Hartwig Amination : A widely used method for coupling aryl halides with amines. For example, 3-(Benzyloxy)-N-(4’-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)this compound was synthesized via this method, yielding 63% under 1.5 hours of heating in a solvent system (petroleum ether/EtOAc) .
  • Cyclocondensation : Alternative routes involve reacting guanidine derivatives with trifluoroalkenones or malonates, as seen in benzothiazole analogs. Reaction optimization includes adjusting solvent polarity, temperature, and catalyst loading .
    • Optimization Tips :
  • Use high-purity reagents (e.g., >98.0% purity, as in ) and monitor reaction progress via TLC or LC-MS.
  • Solvent selection (e.g., refluxing with polar aprotic solvents) can enhance yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Key Techniques :

  • NMR Spectroscopy : 1H, 13C, and 19F NMR are essential for confirming substituent positions and fluorine incorporation. For example, 1H-NMR of derivative 18c revealed distinct aromatic proton signals at δ5.52–7.70 ppm .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 461 for derivative 18c) .
  • X-ray Crystallography : Tools like SHELXL and SHELXT automate crystal structure determination, enabling precise bond-length and angle measurements .

Q. How can researchers assess purity and ensure proper handling of this compound derivatives?

  • Purity Assessment :

  • Use HPLC with UV detection or GC-MS for quantitative analysis.
  • Melting point determination (e.g., 164–165°C for derivative 18c) provides a quick purity check .
    • Handling Guidelines :
  • Store derivatives in anhydrous conditions (e.g., desiccators) to prevent hydrolysis.
  • Follow GHS safety protocols (e.g., Warning labels for mutagenic analogs, as in ) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting enzymes like AKR1C3?

  • Methodology :

  • Substituent Variation : Modify substituents (e.g., trifluoromethyl, benzyloxy) and test inhibitory activity against AKR1C3 using enzyme assays. For example, derivative 18c showed potency in prostate cancer models .
  • Bioisosteric Replacement : Replace the oxazole ring with thiazole or imidazole to explore electronic effects on binding .
    • Data Interpretation :
  • Correlate logP values (calculated via DFT, as in ) with cellular permeability .

Q. What strategies resolve contradictions in biological activity data among structurally similar analogs?

  • Approaches :

  • Statistical Analysis : Use ANOVA (as in ) to compare activity across multiple replicates. For example, ’s table shows variability in antimicrobial activity (e.g., Entry 3a: 12 vs. 3d: 3) .
  • Purity Reassessment : Contradictions may arise from impurities; re-analyze compounds via NMR or HPLC .
  • Target Selectivity Profiling : Test analogs against off-target enzymes to rule out nonspecific effects .

Q. How can computational methods optimize this compound derivatives for enhanced target binding?

  • Tools and Workflows :

  • Molecular Docking : Use Mercury CSD 2.0 ( ) to visualize binding motifs and predict ligand-enzyme interactions .
  • Density Functional Theory (DFT) : Calculate electron density maps (as in ) to identify reactive sites for functionalization .
    • Case Study : Structure-guided optimization of AKR1C3 inhibitors leveraged crystallographic data to refine substituent positioning .

Q. What are the best practices for crystallographic analysis of this compound derivatives?

  • Protocols :

  • Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
  • Structure Refinement : SHELXL integrates symmetry constraints and thermal displacement parameters, reducing R-factor discrepancies .
    • Validation : Cross-check void volumes and packing patterns using Mercury’s Materials Module to confirm structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.